(Z)-methyl 2-(6-methoxy-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-methyl 2-(6-methoxy-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that features a benzo[d]thiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(6-methoxy-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Core: This step involves the cyclization of an appropriate o-aminothiophenol derivative with a suitable carboxylic acid or its derivative.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Formation of the Trifluoromethylbenzoyl Imino Group: This step involves the reaction of the benzo[d]thiazole intermediate with 3-(trifluoromethyl)benzoyl chloride under basic conditions to form the imino derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-(6-methoxy-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-(6-methoxy-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for the development of high-performance materials.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(6-methoxy-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (Z)-methyl 2-(6-methoxy-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
- 4-Methoxy-3-(trifluoromethyl)benzoyl chloride
- 2-Methoxy-6-(trifluoromethyl)benzoyl chloride
- 3-Methoxy-2-(trifluoromethyl)benzoyl chloride
Uniqueness
This compound is unique due to its combination of a benzo[d]thiazole core with a trifluoromethylbenzoyl imino group and a methoxy substituent. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Biological Activity
(Z)-methyl 2-(6-methoxy-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The structural formula of this compound includes several functional groups that may contribute to its biological properties:
- Benzothiazole moiety : Known for its diverse biological activities, including anticancer and antimicrobial effects.
- Trifluoromethyl group : Often enhances the lipophilicity and metabolic stability of compounds.
- Methoxy and acetamide groups : These substituents can influence solubility and receptor interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on various cancer cell lines:
- Inhibition of Cell Proliferation : Compounds with similar structures have been shown to inhibit the proliferation of A431, A549, and H1299 cancer cells. For example, a related benzothiazole derivative exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against these cell lines, indicating potent anticancer activity .
- Mechanism of Action : The mechanism often involves apoptosis induction and cell cycle arrest. For instance, research indicates that certain derivatives promote apoptosis and hinder cell migration by downregulating pro-inflammatory cytokines like IL-6 and TNF-α .
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antimicrobial properties. Studies have reported that compounds containing thiazole rings exhibit significant activity against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : Some thiazole derivatives have shown MIC values as low as 6.25 µg/mL against multiple bacterial strains, suggesting strong antibacterial activity .
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups at specific positions on the phenyl ring has been correlated with enhanced antimicrobial activity, indicating that modifications can significantly impact efficacy .
Study 1: Anticancer Efficacy
A study synthesized a series of benzothiazole derivatives, including compounds structurally related to this compound. The lead compound demonstrated significant cytotoxicity in vitro, leading to further exploration in vivo .
Study 2: Antimicrobial Testing
Another investigation focused on the synthesis of thiazole derivatives and their antimicrobial properties. The findings indicated that specific substitutions on the thiazole ring could enhance antibacterial activity against resistant strains, making them promising candidates for further development .
Data Tables
Compound Name | Activity Type | IC50/MIC Value | Cell Line/Organism |
---|---|---|---|
Compound B7 | Anticancer | 1.61 µg/mL | A431 |
Compound C9 | Antimicrobial | 6.25 µg/mL | E. coli |
Compound D5 | Anticancer | 1.98 µg/mL | A549 |
Properties
IUPAC Name |
methyl 2-[6-methoxy-2-[3-(trifluoromethyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O4S/c1-27-13-6-7-14-15(9-13)29-18(24(14)10-16(25)28-2)23-17(26)11-4-3-5-12(8-11)19(20,21)22/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYSQVTYXDNXAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)C(F)(F)F)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.